N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine

Anticancer Cervical carcinoma Naphthoquinone–amino acid conjugates

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine (CAS 57413-99-7; synonym: 2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid) is a synthetic 1,4-naphthoquinone–amino acid conjugate belonging to the class of 2-amino-1,4-naphthoquinone derivatives. The compound is formed via 1,4-Michael addition of glycine to 1,4-naphthoquinone, yielding a C12H9NO4 structure (MW 231.20 g/mol) bearing a free carboxylic acid terminus.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 57413-99-7
Cat. No. B11873226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine
CAS57413-99-7
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC(=O)O
InChIInChI=1S/C12H9NO4/c14-10-5-9(13-6-11(15)16)12(17)8-4-2-1-3-7(8)10/h1-5,13H,6H2,(H,15,16)
InChIKeyJBLAYIBZIRMMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine (CAS 57413-99-7): Chemical Identity, Class, and Core Physicochemical Profile for Procurement Evaluation


N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine (CAS 57413-99-7; synonym: 2-[(1,4-dioxonaphthalen-2-yl)amino]acetic acid) is a synthetic 1,4-naphthoquinone–amino acid conjugate belonging to the class of 2-amino-1,4-naphthoquinone derivatives [1]. The compound is formed via 1,4-Michael addition of glycine to 1,4-naphthoquinone, yielding a C12H9NO4 structure (MW 231.20 g/mol) bearing a free carboxylic acid terminus [1]. Its computed physicochemical parameters include XlogP of 1.3, topological polar surface area of 83.5 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . The naphthoquinone core confers redox activity, while the glycine appendage modulates hydrophilicity, cellular uptake potential via amino acid transporters, and antiproliferative selectivity across cancer cell lineages [1].

Why N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine Cannot Be Interchanged with Other Naphthoquinone–Amino Acid Conjugates: The Case for Compound-Specific Procurement


Within the 1,4-naphthoquinone–amino acid conjugate series, the identity of the amino acid side chain fundamentally dictates antiproliferative potency, cell-lineage selectivity, and electrochemical behavior [1]. The glycine conjugate (3a) uniquely combines near-maximal dual-lineage potency with a distinct redox-silent electrochemical profile that differentiates it from other amino acid variants [1]. Substituting glycine for alanine, phenylalanine, or methionine alters proliferation inhibition by 20–40 percentage points in cervical cancer cells and shifts tumor-type selectivity [1]. Furthermore, the presence or absence of a 3-chloro substituent on the naphthoquinone ring flips target cell-line preference from cervical to breast cancer, meaning that glycine-chloride analogs (e.g., CAS 6305-23-3) are not functionally interchangeable with the non-chlorinated glycine derivative [1]. These compound-specific structure–activity relationships make generic class-level substitution unreliable for applications requiring reproducible biological outcomes.

Quantitative Differentiation Evidence for N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine Versus Closest Analogs


Antiproliferative Potency in Cervical Cancer Cells: Glycine-Naphthoquinone (3a) Matches Asparagine and Outperforms Alanine, Phenylalanine, and Methionine Conjugates

In SiHa cervical cancer cells treated at 0.1 mM, the glycine conjugate (3a) inhibited approximately 80% of cell proliferation, statistically equivalent to the most potent derivative in the series, the asparagine conjugate (3e, ~85% inhibition) [1]. The alanine conjugate (3b) achieved only 61.3% inhibition, while the phenylalanine conjugate (3c) reached 62.6% and the methionine conjugate (3d) was the least active at 40% inhibition [1]. The full inhibition ranking in SiHa cells was 3e (~85%) ≈ 3a (~80%) > 3c (62.6%) > 3b (61.3%) > 3d (40%) [1].

Anticancer Cervical carcinoma Naphthoquinone–amino acid conjugates

Dual-Lineage Antiproliferative Activity: Glycine Conjugate (3a) Is the Only Non-Chlorinated Derivative Achieving Near-90% Inhibition in Both Cervical and Breast Cancer Cells

In MCF-7 breast cancer cells at 0.1 mM, the glycine conjugate (3a) inhibited nearly 90% of proliferation, a potency matched among non-chlorinated derivatives only by the asparagine conjugate (3e) and otherwise exceeded only by the chlorinated analog 4a [1]. Critically, 3a is the only non-chlorinated derivative demonstrating high dual-lineage potency: ~80% in SiHa and ~90% in MCF-7 [1]. By contrast, the alanine conjugate (3b) showed markedly lower activity in MCF-7 (exact percentage not reported but ranked below 77%), and the phenylalanine conjugate (3d) showed inverted selectivity with only 40% SiHa inhibition [1].

Breast cancer MCF-7 Dual-lineage cytotoxicity Naphthoquinone

Electrochemical Distinction: Glycine Conjugate (3a) Exhibits a Unique Redox-Silent Profile Versus Reversible Quinone Electrochemistry of Alanine, Phenylalanine, Methionine, and Asparagine Analogs

Cyclic voltammetry in TBABF₄ 0.1 M/DMSO at 100 mV/s revealed that the glycine conjugate (3a) displays no observable quasi-reversible redox peaks, in contrast to all other non-chlorinated amino acid conjugates (3b–e) which exhibit a single quasi-reversible redox process with half-wave potentials (E₁/₂) clustered around −1.23 to −1.24 V (vs. Ag/Ag⁺) [1]. Specifically, 3b E₁/₂ = −1.24 V, 3c E₁/₂ = −1.23 V, 3d E₁/₂ = −1.24 V, and 3e E₁/₂ = −1.24 V; the ipa/ipc ratios for 3b–e range from 0.91 to 0.95, consistent with a diffusion-controlled quasi-reversible process [1]. The chloride-substituted glycine analog (4a), by contrast, shows a quasi-reversible redox wave with E₁/₂ = −1.11 V and ipa/ipc = 0.97 [1].

Cyclic voltammetry Redox chemistry Semiquinone radical Electrochemical differentiation

Cell-Lineage Selectivity: Non-Chlorinated Glycine Conjugate (3a) Preferentially Targets Cervical Cancer; Chloride-Substituted Analog (4a) Reverses Selectivity to Breast Cancer

A systematic comparison of non-chlorinated (3a–e) versus chlorinated (4a–e) naphthoquinone–amino acid derivatives revealed that the non-chlorinated series, including the glycine conjugate (3a), exhibits selective antitumorigenic activity against cervical cancer (SiHa) cell lines, while chloride-substituted derivatives preferentially target breast cancer (MCF-7) cell lines [1]. For the glycine pair specifically, chloride addition (4a vs. 3a) did not significantly alter SiHa inhibition but substantially enhanced MCF-7 activity, shifting the selectivity profile from cervix-dominant to breast-dominant [1]. In contrast, the alanine pair (3b vs. 4b) showed a modest ~11 percentage point increase from 61.3% to 72.5% upon chlorination in SiHa cells, while the phenylalanine pair (3c vs. 4c) paradoxically showed decreased SiHa inhibition from 62.6% to 54.8% with chlorine [1].

Tumor-type selectivity Cervical vs. breast cancer Chloride substitution effect Precision oncology

Cytogenetic Activity Ranking: 2-Amino-1,4-naphthoquinone–Glycine Coupling Product Ranks Second Only to the GHK Tripeptide Conjugate in Inducing Sister Chromatid Exchanges

In a comparative cytogenetic study of aminoquinone–amino acid and peptide conjugates, the 2-amino-1,4-naphthoquinone coupling product with glycine (compound 4, corresponding structurally to CAS 57413-99-7) was ranked second in potency for inducing sister chromatid exchanges (SCEs) and depressing human lymphocyte proliferation rate indices, surpassed only by the tripeptide GHK conjugate (compound 10) [1]. The glycine conjugate was comparable in activity to the serine conjugate (compound 5), while all other amino acid and dipeptide coupling products displayed only marginal cytogenetic activity [1]. The study employed a molar basis comparison in normal human lymphocyte cultures [1].

Genotoxicity Sister chromatid exchange Cytogenetics Human lymphocytes

Synthetic Accessibility: Microwave-Assisted Synthesis of the Glycine Conjugate Achieves 74% Yield, Comparable to Alanine (73%) and Phenylalanine (71%) but Below Methionine (81%) and Asparagine (79%)

Under optimized microwave-assisted synthesis (MAS) conditions using triethylamine (TEA) as base at pH 9–10 with a 25-minute reaction time, the glycine conjugate (3a) was obtained in 74% yield [1]. This is comparable to the alanine (3b, 73%) and phenylalanine (3c, 71%) conjugates, but moderately lower than the methionine (3d, 81% with TEA; 85% with KOH) and asparagine (3e, 79% with TEA; 80% with KOH) conjugates [1]. The chloride-substituted glycine derivative (4a) achieved higher yields of 91% (MAS with KOH) and 86% (MAS with TEA) under the same conditions [1]. Yield was strongly dependent on stoichiometric ratio (1:2.0 naphthoquinone:glycine for optimal 3a yield) and base identity [1].

Microwave-assisted synthesis Reaction yield 1,4-Michael addition Scalability

Optimal Research and Procurement Application Scenarios for N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine Based on Quantitative Differentiation Evidence


Cervical Cancer-Focused Anticancer Screening with a Dual-Lineage Potency Baseline

Based on its ~80% proliferation inhibition in SiHa cervical cancer cells and ~90% inhibition in MCF-7 breast cancer cells at 0.1 mM, the glycine conjugate (3a) is the preferred non-chlorinated naphthoquinone–amino acid probe when a screening campaign requires a single compound with high dual-lineage epithelial cancer activity [1]. It outperforms alanine (61.3% SiHa), phenylalanine (62.6% SiHa), and methionine (40% SiHa) conjugates while matching the potency of the asparagine conjugate [1]. Researchers should select 3a over 3b–3d when cervical cancer is the primary target but breast cancer cross-reactivity data are also desired, and should select 3a over the chlorinated analog 4a when cervix-selective (rather than breast-selective) activity is the experimental priority [1].

Mechanistic Studies of Redox-Independent Naphthoquinone Cytotoxicity

The unique absence of observable quasi-reversible redox peaks for 3a in cyclic voltammetry, contrasted with the well-defined E₁/₂ values (−1.23 to −1.24 V) of all other non-chlorinated amino acid conjugates (3b–e), positions 3a as a critical tool compound for dissecting redox-dependent versus redox-independent cytotoxicity mechanisms [1]. Researchers investigating whether naphthoquinone antiproliferative effects are driven by ROS generation through semiquinone radical formation, or by alternative pathways (e.g., proteasome inhibition, direct protein adduction), can use 3a as the redox-silent comparator against redox-active analogs such as 3b–e or the chloride-substituted 4a [1].

Structure–Activity Relationship (SAR) Studies Mapping Amino Acid Side Chain Effects on Tumor-Type Selectivity

The glycine conjugate (3a) serves as the minimal-amino-acid baseline in SAR studies of the naphthoquinone–amino acid conjugate series, providing a reference point with minimal steric bulk and intermediate hydropathy (index −0.4) against which larger and more lipophilic amino acid conjugates (alanine, phenylalanine, methionine) can be compared [1]. The established inhibition ranking in SiHa cells (3e ≈ 3a > 3c > 3b > 3d) and the cervix-versus-breast selectivity rule (non-chlorinated = cervix-selective; chlorinated = breast-selective) provide a quantitative framework for designing next-generation derivatives with predictable cell-lineage preferences [1].

Genotoxicity Reference Standard for Naphthoquinone–Amino Acid Conjugates

In cytogenetic safety assessment, the glycine conjugate occupies a defined intermediate tier of sister chromatid exchange (SCE) induction potency—ranked second among ten tested aminoquinone derivatives, after the GHK-tripeptide conjugate and comparable to the serine conjugate [2]. This established rank-order activity, studied on a molar basis in normal human lymphocytes, makes 3a a useful reference compound for benchmarking the genotoxic potential of newly synthesized naphthoquinone derivatives in SCE assays [2].

Quote Request

Request a Quote for N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.